molecular formula C7H6Br2O B1590765 2,5-Dibromoanisole CAS No. 95970-08-4

2,5-Dibromoanisole

Cat. No. B1590765
CAS RN: 95970-08-4
M. Wt: 265.93 g/mol
InChI Key: YJGNTPRGNRICPY-UHFFFAOYSA-N
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Description

2,5-Dibromoanisole is a chemical compound with the molecular formula C7H6Br2O . It is also known by other names such as 1,4-Dibromo-2-methoxybenzene . The structure consists of a benzene ring with an attached methoxy group (–OCH3) and two bromine atoms (–Br) as substituents .


Synthesis Analysis

The synthesis of 2,5-Dibromoanisole can be achieved from 4-Bromo-3-methoxyaniline . The process involves the addition of cuprous bromide and hydrogen bromide to a reaction flask. The diazonium salt is added under stirring, and the temperature rises when decomposed, controlled at 40 to 65 °C . After the addition, the mixture is stirred, cooled, and filtered to obtain the brown solid 2,5-dibromoanisole .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromoanisole contains a total of 16 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) . The molecule contains a total of 16 atoms. There are 6 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 2 Bromine atoms .


Physical And Chemical Properties Analysis

2,5-Dibromoanisole has an average mass of 265.930 Da and a monoisotopic mass of 263.878540 Da . It appears as an off-white to yellow liquid crystalline . The boiling point is 257-261 °C, and it has a density of 1.823±0.06 g/cm3 .

Scientific Research Applications

Environmental Fate and Phytovolatilization

2,5-Dibromoanisole and its structural analogs like 2,4-dibromophenol have been extensively studied for their environmental behavior, particularly in relation to volatilization processes. For instance, the research conducted by Zhang et al. (2020) explored the volatilization tendencies and bioaccumulation of such compounds in rice plants, showing that these substances can be phytovolatilized, enhancing their emission into the atmosphere. This indicates their potential influence on global cycles of bromophenols and bromoanisoles in the environment (Zhang et al., 2020).

Chemical Synthesis and Ring Fission

The compound has been explored in the context of chemical synthesis and transformation. For example, Amupitan and Stansfield (1974) investigated how 2,5-Dihydroanisole, a related compound, reacts with dibromocarbene to form specific adducts, which under certain conditions can lead to the formation of bromomethoxybenzocyclobutenones. This study highlights the compound's role in synthetic chemistry, particularly in the formation and transformation of complex organic structures (Amupitan & Stansfield, 1974).

Atmospheric Chemistry and Particulate Matter Composition

The composition and impact of particulate matter (PM2.5) in the atmosphere have been linked to compounds like 2,5-Dibromoanisole. Lewandowski et al. (2007) conducted a study to assess the overall composition of PM2.5, focusing on polar compounds from secondary organic aerosol (SOA). Their findings included the identification and quantification of polar organic compounds, contributing to our understanding of the role of compounds like 2,5-Dibromoanisole in atmospheric chemistry and environmental pollution (Lewandowski et al., 2007).

Marine Environmental Studies

2,5-Dibromoanisole has also been a subject of study in marine environments. Watanabe, Kashimoto, and Tatsukawa (1983) examined the concentrations of polybrominated anisoles, including 2,5-Dibromoanisole, in marine fish, shellfish, and sediments in Japan. Their research provided insights into the bioaccumulation and environmental persistence of such compounds in marine ecosystems (Watanabe et al., 1983).

properties

IUPAC Name

1,4-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGNTPRGNRICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539376
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromoanisole

CAS RN

95970-08-4
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add dropwise potassium tert-butoxide (118.2 ml, 118.2 mmol, 1 M in hexane) to a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in THF (492 mL) and MeOH (40 mL, 984.7 mmol) at RT. Heat the mixture at 70° C. overnight. Quench the mixture with water (50 mL), dilute with Et2O (400 mL), wash once with saturated NH4Cl (300 mL) and back extract the aqueous with Et2O (200 mL). Dry the combined organic phase over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatograph, eluting with 5-10% ethylacetate/hexane to give 22.0 g (84%) of the title compound. GC m/z (79Br81Br) 266 [M]+.
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Da, J Kubicka, S Luliński, J Serwatowski - Tetrahedron letters, 2005 - Elsevier
The metalation of (quasi)alkoxy-substituted dibromobenzenes C 6 H 3 (OR)Br 2 with lithium diisopropylamide (LDA) has been investigated. For 1-(quasi)alkoxy-3,5-dibromobenzenes (R…
Number of citations: 35 www.sciencedirect.com
B Andersh - The Chemical Educator, 2000 - Springer
The use of molecular modeling for predicting chemical reactivity has been highly successful in the industrial and academic research communities. For this reason, increased emphasis …
Number of citations: 4 link.springer.com
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
Halogen–lithium interconversion reactions between unsymmetrically substituted mono- and bifunctional dihalobenzenes C 6 H 3 XHal 2 and C 6 H 2 XYHal 2 (Hal=Br, I; X, Y=F, OR, CF …
Number of citations: 44 www.sciencedirect.com
S Luliński, J Serwatowski, A Zaczek - 2006 - Wiley Online Library
The lithiation/boronation of 1,4‐dihalobenzenes (Hal = F, Cl, Br) bearing various functional groups in the 2‐position was investigated using lithium diisopropylamide (LDA) as the …
Y Shi, G Wang, Q Chen, J Zheng, C Xu - Solar Energy Materials and Solar …, 2020 - Elsevier
New electrochromic devices based on six extended viologen derivatives with various aromatic substituents were manufactured and systematically investigated. With the introduction of …
Number of citations: 45 www.sciencedirect.com
L Hovander, T Malmberg, M Athanasiadou… - Archives of …, 2002 - Springer
A growing number of studies have reported phenolic halogenated compounds (PHCs) that are retained in the blood of humans and wildlife. These PHCs may be industrial chemicals; …
Number of citations: 380 link.springer.com
F Mongin - Chimia, 2016 - chimia.ch
Deprotonative metalation has been largely used to functionalize aromatic compounds. The efficiency of such reactions, as well as their regioselectivity, depends on the substituents …
Number of citations: 8 chimia.ch
X Peng, Y Shi, Z Zeng, J Zheng, C Xu - Membranes, 2022 - mdpi.com
Responsive chromogenic materials have attracted increasing interest among researchers; however, up until now, few materials have exhibited multifunctional chromogenic properties. …
Number of citations: 5 www.mdpi.com
CR Harrison, JFW McOmie - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
Org . 997 Page 1 Org . 997 Displacement of an Acetamido- and a Nitro-Group During Bromination of an Aromatic Compound By Charles R. Harrison and JFW McOrnie Bromination of 4-…
Number of citations: 6 pubs.rsc.org
AJ Bergmann - 2017 - ir.library.oregonstate.edu
Assessing the risk from exposure to a chemical mixture in the environment can seem prohibitively challenging. Most components of the mixture are not readily identifiable, chemicals …
Number of citations: 0 ir.library.oregonstate.edu

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